molecular formula C11H13NO3 B2498901 3-Acetamido-2-phenylpropanoic acid CAS No. 1281292-84-9

3-Acetamido-2-phenylpropanoic acid

Cat. No.: B2498901
CAS No.: 1281292-84-9
M. Wt: 207.229
InChI Key: LDMPDBAXKLIWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-2-phenylpropanoic acid is a chiral phenylpropanoic acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features both a carboxylic acid and an acetamido functional group on a propanoid chain attached to a phenyl ring, making it a versatile intermediate for the design and construction of more complex molecules. Researchers utilize this scaffold in the exploration of novel pharmacologically active compounds. Phenylpropanoic acid derivatives are well-known in scientific literature for their potential as core structures in non-steroidal anti-inflammatory drugs (NSAIDs), where the free carboxylic acid group is often a critical pharmacophore for interaction with enzyme active sites . The acetamido side chain can be used to modulate the compound's properties or to create peptide-like structures. As a reagent, it is useful in various synthetic transformations, including amide coupling reactions and the development of chemical libraries for high-throughput screening. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-7-10(11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMPDBAXKLIWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advancements for 3 Acetamido 2 Phenylpropanoic Acid

Classical Synthetic Routes to 3-Acetamido-2-phenylpropanoic Acid

Classical synthetic approaches to this compound and related β-amino acids typically rely on well-established, multi-step reactions using readily available starting materials. These methods often produce racemic mixtures that may require subsequent resolution.

Acylation Strategies Utilizing Phenylpropanol Derivatives

The synthesis of this compound starting from simple phenylpropanol derivatives, such as 3-phenyl-1-propanol (B195566) or cinnamyl alcohol, is not a commonly documented or classical route. The chemical transformations required to introduce an amino group at the C3 position and a carboxyl group at the C2 position, while maintaining the phenyl group at C2, would involve a complex sequence of functional group interconversions and carbon-carbon bond formations that are not characteristic of established, straightforward protocols.

A more plausible interpretation involves using a more functionalized "phenylpropanol derivative" like phenylalaninol, which is derived from the natural amino acid phenylalanine. Phenylalaninol, which is a β-amino alcohol, can be converted into the target β-amino acid structure. This conversion, however, is more appropriately categorized as a homologation strategy starting from an α-amino acid precursor, bridging to the methods discussed in subsequent sections. For instance, a protected phenylalaninol could undergo oxidation of the primary alcohol to a carboxylic acid, yielding the β-amino acid backbone.

Approaches Involving Beta-Phenylalanine Precursors

A direct and highly effective classical method for preparing this compound is through the acylation of its immediate precursor, 3-amino-2-phenylpropanoic acid. nih.govnih.gov This precursor, a β-amino acid, can be synthesized through various means, and its subsequent acylation provides the target compound in a straightforward manner.

The most common method for this transformation is N-acetylation using acetic anhydride (B1165640). The reaction is typically performed in an aqueous medium, often with a base like sodium bicarbonate or under controlled pH to facilitate the reaction and neutralize the acetic acid byproduct. organic-chemistry.org The free amine group of 3-amino-2-phenylpropanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride to form an amide bond, yielding the final N-acetylated product. This method is generally high-yielding and is a standard procedure for protecting or modifying amino groups in amino acids.

Table 1: Representative Acylation of a β-Amino Acid Precursor

Starting Material Reagent Solvent/Conditions Product Ref.
3-Amino-2-phenylpropanoic acid Acetic Anhydride Aqueous solution, controlled pH This compound organic-chemistry.org

Other Established Synthetic Protocols for Amino Acid Analogues

One of the most notable classical methods for synthesizing β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation . acs.org This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) group, making it ideally suited for converting readily available α-amino acids into the corresponding β-amino acids.

The process begins with an N-protected α-amino acid, such as N-Boc-phenylalanine. The carboxylic acid is first converted into an acid chloride, typically using thionyl chloride or oxalyl chloride. This activated intermediate then reacts with diazomethane (B1218177) to form an α-diazoketone. The crucial step is the subsequent Wolff rearrangement of the α-diazoketone, which is catalyzed by heat, light, or a metal catalyst like silver oxide (Ag₂O). acs.org The rearrangement produces a ketene, which is then trapped by a nucleophile. If water is used as the nucleophile, it results in the formation of the desired N-protected β-amino acid with one additional carbon in the backbone. A key advantage of this method is that the Wolff rearrangement proceeds with retention of stereochemistry at the chiral center. acs.org

This method provides a reliable pathway to β-homophenylalanine (3-amino-4-phenylbutanoic acid) from phenylalanine. acs.org While this specific outcome differs from the target compound (3-amino-2-phenylpropanoic acid), the Arndt-Eistert synthesis remains a fundamental classical protocol for accessing the broader class of β-amino acid analogues. organic-chemistry.orgorgsyn.org

Modern Stereoselective Synthesis of this compound

Modern synthetic efforts are largely directed towards stereoselective methods that can control the configuration of the chiral center at the C2 position, yielding enantiomerically pure products. These strategies often employ chiral auxiliaries or enantioselective catalysts.

Asymmetric Synthesis Strategies and Chiral Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

A prominent example is the use of Evans oxazolidinone auxiliaries . In a procedure detailed by Seebach and coworkers, an achiral 3-phenylpropionic acid is first attached to a chiral valine-derived oxazolidinone (DIOZ). researchgate.net The resulting N-acyloxazolidinone is converted into its titanium enolate and then subjected to an asymmetric Mannich-type reaction with an electrophilic amine source. This introduces the aminomethyl group at the C2 position with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary. Subsequent hydrolysis removes the auxiliary to furnish the enantiomerically enriched N-protected β-amino acid. researchgate.net

Another widely used strategy involves sulfinamide auxiliaries , pioneered by Ellman. Chiral tert-butanesulfinamide can be condensed with aldehydes to form N-sulfinyl imines. researchgate.net The asymmetric addition of nucleophiles, such as enolates, to these imines is highly stereoselective. The sulfinyl group directs the nucleophilic attack and, after the reaction, can be cleaved under mild acidic conditions to reveal the free amine, providing access to chiral β-amino acids. researchgate.net

Enantioselective Catalysis in this compound Production

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.

One of the most powerful methods for synthesizing chiral β-amino acid derivatives is the asymmetric conjugate addition to α,β-unsaturated carbonyl compounds. For the synthesis of the 3-amino-2-phenylpropanoic acid backbone, this involves the addition of an amine equivalent to a cinnamate (B1238496) derivative (e.g., tert-butyl cinnamate). The reaction can be catalyzed by chiral metal complexes. For example, copper(I) complexes with chiral phosphine (B1218219) ligands can catalyze the hydroamination of cinnamic esters, where the ligand environment controls the regioselectivity and enantioselectivity of the addition to the β-position.

Another significant catalytic approach is the asymmetric hydrogenation of enamides . An appropriately substituted β-enamido ester, which can be derived from a β-ketoester and an amine, can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral bisphosphine ligand (e.g., BINAP). orgsyn.org The catalyst coordinates to the double bond and directs the delivery of hydrogen from one face of the molecule, leading to the formation of the N-acetylated β-amino acid ester with high enantiomeric excess.

Table 2: Comparison of Modern Stereoselective Methods

Method Key Reagent/Catalyst Typical Substrate Key Feature Ref.
Chiral Auxiliary (Evans) Chiral oxazolidinone N-Acyloxazolidinone High diastereoselectivity in Mannich-type reaction. researchgate.net
Chiral Auxiliary (Ellman) tert-Butanesulfinamide N-Sulfinyl imine Stereocontrolled nucleophilic addition to imines. researchgate.net
Asymmetric Conjugate Addition Chiral Copper-Phosphine Complex Cinnamate Ester Enantioselective addition of an amine equivalent.
Asymmetric Hydrogenation Chiral Rhodium-BINAP Complex β-Enamido Ester High enantioselectivity in double bond reduction. orgsyn.org

Diastereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of this compound is critical, and diastereoselective strategies are paramount in achieving this. These methods often employ chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org

One of the most effective and widely used strategies involves chiral oxazolidinones, often referred to as Evans' auxiliaries. researchgate.netresearchgate.net In this approach, a chiral oxazolidinone is acylated with phenylpropionyl chloride, and the resulting N-acyloxazolidinone serves as a substrate for subsequent stereoselective reactions. For instance, the titanium enolate of an N-(3-phenylpropionyl)oxazolidinone can react with an electrophile in a highly diastereoselective Mannich reaction to introduce the acetamido group or its precursor at the C2 position. orgsyn.org The conformational bias induced by the substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and ensuring high diastereoselectivity. researchgate.net The auxiliary can be cleaved under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired chiral acid. nih.gov

The choice of chiral auxiliary and reaction conditions can allow for the synthesis of all possible diastereomers. tcichemicals.com For example, while certain Evans' auxiliaries may favor the syn-aldol product, others like camphorsultam have demonstrated superior selectivity for the anti-diastereomer in similar transformations. wikipedia.org A study on the TBTU-mediated amidation of N-acetyl-L-phenylalanine highlighted that the choice of base can significantly influence the stereochemical outcome, with weaker bases like pyridine (B92270) helping to reduce racemization compared to stronger bases like DIPEA. mdpi.com

Recent advancements have led to the development of "SuperQuat" auxiliaries (4-substituted 5,5-dimethyloxazolidin-2-ones), which feature a gem-dimethyl substitution at the C5 position. This modification induces a stronger conformational bias, leading to even higher diastereofacial selectivity in many transformations compared to traditional Evans' auxiliaries. researchgate.net

Below is a table summarizing the impact of different chiral auxiliaries on diastereoselectivity in analogous transformations.

Chiral AuxiliaryReaction TypeTypical Diastereomeric Ratio (dr)Key Feature
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneAldol Addition>95:5High syn-selectivity
CamphorsultamMichael AdditionHighSuperior for certain anti-additions wikipedia.org
SuperQuat OxazolidinoneAlkylationHighEnhanced facial selectivity due to C5-gem-dimethyl group researchgate.net
PseudoephedrineAlkylationHighsyn to methyl, anti to hydroxyl wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign by reducing waste, minimizing energy consumption, and using renewable resources.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. While specific solvent-free industrial syntheses for this compound are not extensively detailed in the reviewed literature, the principles are widely applicable. For example, reactions can be run "neat" (without solvent) or in aqueous media, which is considered a much greener alternative. orgsyn.org Biocatalytic approaches, discussed later, often occur in aqueous buffer systems, significantly reducing the organic solvent load. google.comgoogle.com The use of supercritical fluids, such as CO2, also represents an atom-economical and environmentally friendly alternative to traditional solvents for certain reactions. nih.gov

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations. primescholars.com

For example, a hypothetical synthesis of this compound via a classical route involving a protecting group strategy for the amine and a leaving group for the carboxylic acid would have a lower atom economy. Every protecting and deprotecting step, as well as the formation of leaving groups, generates waste. nih.gov In contrast, a more atom-economical approach would be a direct catalytic asymmetric aminohydroxylation or a similar addition reaction across a cinnamic acid derivative, where most or all atoms of the reactants are incorporated into the product.

Illustrative Atom Economy Calculation:

Consider the final hydrolysis step in a chiral auxiliary-based synthesis:

Reactants: N-(3-acetamido-2-phenylpropanoyl)oxazolidinone + LiOH + H₂O₂

Desired Product: this compound

Byproducts: Recovered chiral auxiliary, lithium salts, water

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, non-toxic, and ideally derived from renewable sources. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of this approach.

Enzymes offer remarkable specificity and can operate under mild, environmentally friendly conditions, typically in aqueous solutions. nih.gov For the synthesis of enantiomerically pure forms of this compound, enzymatic kinetic resolution is a well-established method. In this process, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the two.

For example, microbial serine proteinases can selectively hydrolyze the L-enantiomer of N-acetyl-D,L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, leaving the unreacted N-acetyl-D-phenylalanine methyl ester, which can then be isolated. google.comgoogle.com This method is highly effective, achieving high yields and optical purity. google.com Similarly, mould aminoacylase (B1246476) has been used for the asymmetric hydrolysis of N-acetyl-D,L-phenylalanine. google.com

Enzyme SystemSubstrateProduct(s)Key Advantage
Serine ProteinaseN-acetyl-D,L-phenylalanine methyl esterN-acetyl-L-phenylalanine + N-acetyl-D-phenylalanine methyl esterHigh selectivity for the L-ester; operates in aqueous media google.comgoogle.com
E. coli AcyltransferaseL-phenylalanine + Acetyl-CoAN-acetyl-L-phenylalanineDirect, selective acetylation of the L-amino acid nih.gov
Mould AminoacylaseN-acetyl-D,L-phenylalanineL-phenylalanine + N-acetyl-D-phenylalanineEstablished method for resolving racemic N-acetylated amino acids google.com

These biocatalytic systems exemplify green chemistry by replacing harsh chemical reagents with biodegradable enzymes, reducing waste, and often simplifying purification processes.

Stereochemical Aspects and Control in 3 Acetamido 2 Phenylpropanoic Acid Chemistry

Analysis of Enantiomers and Diastereomers of 3-Acetamido-2-phenylpropanoic Acid

The nomenclature of these stereoisomers can be further clarified by considering the parent amino acid, phenylalanine. For instance, N-Acetyl-L-phenylalanine corresponds to (S)-2-acetamido-3-phenylpropanoic acid, while N-Acetyl-D-phenylalanine is (R)-2-acetamido-3-phenylpropanoic acid. matrix-fine-chemicals.comstenutz.eu

Chiral Resolution Techniques for Enantiopure this compound

The separation of racemic mixtures of this compound into its constituent enantiomers is a critical step for many of its applications. Several chiral resolution techniques have been developed to achieve this separation.

One of the most common methods is classical chemical resolution , which involves the formation of diastereomeric salts. wikipedia.org This technique exploits the different physical properties, such as solubility, of diastereomers. A racemic mixture of the acid is reacted with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by removing the resolving agent.

Enzymatic resolution offers a highly selective and efficient alternative for obtaining enantiopure this compound. mdpi.com Lipases are a class of enzymes commonly used for this purpose. mdpi.com The process typically involves the enantioselective hydrolysis of a racemic ester derivative of the acid. The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. This allows for the separation of the hydrolyzed acid (one enantiomer) from the unreacted ester (the other enantiomer). mdpi.com

Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for resolving enantiomers of chiral acids. mdpi.com

A more advanced technique known as crystallization-induced dynamic resolution (CIDR) has also been applied to related compounds. This method combines chiral resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.org

Methodologies for Stereochemical Purity Determination

Accurately determining the stereochemical purity, or enantiomeric excess (ee), of a sample of this compound is essential. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. mdpi.com By using a column with a chiral stationary phase, the enantiomers of the compound can be separated and quantified. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. For example, the ee of (R)-2-bromo-3-phenylpropanoic acid, a related precursor, was determined using a Chiralcel AD column. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine enantiomeric purity. The chiral agent interacts with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for their differentiation and quantification.

Gas Chromatography (GC) on a chiral stationary phase can also be employed for the analysis of volatile derivatives of the acid.

The following table summarizes the common analytical techniques for determining the stereochemical purity of chiral acids:

Analytical TechniquePrincipleTypical Application
Chiral HPLCDifferential interaction with a chiral stationary phase leading to separation of enantiomers.Quantitative determination of enantiomeric excess. mdpi.com
Chiral GCSeparation of volatile enantiomeric derivatives on a chiral stationary phase.Analysis of volatile derivatives.
NMR SpectroscopyUse of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Determination of enantiomeric purity.
PolarimetryMeasurement of the rotation of plane-polarized light by a chiral compound.Qualitative indication of optical activity and calculation of specific rotation.

Influence of Stereochemistry on Reactivity and Selectivity in Organic Transformations

The stereochemistry of this compound and its derivatives plays a profound role in their chemical reactivity and the stereochemical outcome of organic reactions. The spatial arrangement of the functional groups dictates the accessibility of the reactive sites and the steric hindrance around them.

In asymmetric synthesis , a specific enantiomer of a chiral catalyst or reactant is used to selectively produce a single enantiomer of the product. The stereochemistry of the chiral auxiliary or catalyst directly controls the stereochemical course of the reaction.

During enzymatic reactions , the enzyme's active site is chiral and will preferentially bind to and act upon one enantiomer of a racemic substrate. This high degree of stereoselectivity is a hallmark of enzymatic catalysis and is fundamental to enzymatic resolution processes. mdpi.com

In diastereoselective reactions , the existing stereocenter(s) in a chiral molecule influence the formation of a new stereocenter. For example, the stereochemistry at C2 and C3 of this compound will influence the approach of a reagent to a reactive site, leading to the preferential formation of one diastereomer over another.

Derivatization and Functionalization Strategies of 3 Acetamido 2 Phenylpropanoic Acid

Chemical Modification of the Acetamido Moiety

The acetamido group of 3-acetamido-2-phenylpropanoic acid offers opportunities for chemical modification, primarily through hydrolysis of the amide bond to regenerate the free amine of the parent phenylalanine molecule. This deacetylation can be achieved under acidic or basic conditions, although care must be taken to avoid racemization at the chiral center.

Further modifications can be introduced by reacting the resulting amino group. For instance, acylation with different acyl chlorides or anhydrides can introduce a variety of functional groups, altering the lipophilicity, steric bulk, and electronic properties of the molecule.

Functionalization Reactions of the Phenyl Ring and Aromatic System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide array of functional groups onto the aromatic system. Common examples include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically at the para position, using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br, -I) onto the phenyl ring can be achieved using appropriate halogenating agents and catalysts.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, to the phenyl ring. For example, the introduction of an acetyl group at the para-position results in the formation of 4-acetylphenylalanine. nih.gov This ketone functionality provides a unique and selectively reactive handle for bioconjugation, such as the formation of a stable oxime adduct with an aminooxy-functionalized molecule. nih.gov

It is important to note that the directing effects of the existing substituents on the ring will influence the regioselectivity of these substitution reactions.

Transformations of the Carboxylic Acid Group: Esterification, Amidation, and Reduction

The carboxylic acid group is a primary site for derivatization, offering numerous transformation possibilities.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be accomplished through various methods, including Fischer esterification with an alcohol under acidic conditions. For instance, N-acetyl-D,L-phenylalanine can be reacted with methanol (B129727) and sulfuric acid under reflux to produce N-acetyl-D,L-phenylalanine methyl ester. google.com Microwave-assisted esterification using reagents like a modified Mukaiyama's reagent has also been shown to be an effective method. researchgate.netnih.gov

Table 1: Microwave-Assisted Esterification of N-acetyl-L-phenylalanine researchgate.net

Reagent Solvent Base Yield (%)
[2-ClMePy]I MeOH Tributylamine 14
[2-ClMePy]I MeOH Triethylamine 32

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. A thorough study on the amidation of N-acetyl-l-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and various bases has been reported for the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). mdpi.com However, racemization of the N-acetyl-l-phenylalanine moiety was observed under these conditions, highlighting a potential challenge in this synthetic approach. mdpi.com The choice of coupling agent and reaction conditions is crucial to minimize side reactions and preserve stereochemical integrity. mdpi.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of this transformation. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF), can also be used and may offer greater selectivity for the reduction of carboxylic acids in the presence of other reducible functional groups. khanacademy.org The resulting amino alcohol is a valuable building block for further synthesis.

Regioselective and Chemoselective Derivatization Methodologies

Achieving regioselectivity and chemoselectivity is a key consideration when multiple reactive sites are present in the molecule. The inherent reactivity of the different functional groups often dictates the outcome of a reaction. For example, the carboxylic acid is generally more reactive towards nucleophiles than the acetamido group.

Protecting group strategies are often employed to achieve selective modification. For instance, the carboxylic acid can be protected as an ester to allow for modifications on the phenyl ring or the acetamido group. Subsequent deprotection of the ester restores the carboxylic acid functionality.

In the context of functionalizing the phenyl ring, the directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The acetamido and the alkyl side chain are ortho-, para-directing groups, which can be exploited to achieve regioselective substitution.

Synthesis of Chemically Modified Probes and Conjugates

The derivatization of this compound is instrumental in the synthesis of chemically modified probes and conjugates for various research applications. The introduction of specific functional groups allows for the attachment of reporter molecules, such as fluorescent dyes or biotin, or for conjugation to larger biomolecules like peptides and proteins.

A notable example is the use of p-acetylphenylalanine, an unnatural amino acid, for site-directed spin labeling of proteins. nih.gov The ketone side chain of p-acetylphenylalanine can be selectively reacted with a hydroxylamine-functionalized nitroxide to generate a covalently linked spin label. nih.gov This technique provides a powerful tool for studying protein structure and dynamics. nih.gov The synthesis of [14C]4-acetylphenylalanine has been developed to study its potential incorporation into endogenous proteins. nih.gov

Furthermore, peptidyl-glucosamine derivatives of N-acetyl-phenylalanine have been synthesized and investigated for their biological activities. mdpi.com These examples underscore the importance of derivatization strategies in creating tailored molecules for specific scientific inquiries.

Applications of 3 Acetamido 2 Phenylpropanoic Acid As a Chiral Building Block in Organic Synthesis

Utilization in the Synthesis of Chiral Amines and Advanced Amino Acid Derivatives

The structure of 3-Acetamido-2-phenylpropanoic acid makes it an ideal starting material for the synthesis of various chiral amines and non-proteinogenic amino acids, which are crucial components in many pharmaceutically active compounds.

The carboxylic acid moiety can be reduced to a primary alcohol, which can then be converted into an amine, or it can be subjected to a Curtius, Hofmann, or Schmidt rearrangement to directly yield a diamine. The existing stereocenters on the molecule would control the stereochemistry of any newly formed chiral centers.

Furthermore, this building block can be used to synthesize advanced, α,α-disubstituted amino acids. youtube.com While challenging to construct due to steric hindrance, these structures are valuable for modifying peptide conformations. youtube.com A strategy involving the enolate of a protected this compound could be alkylated or functionalized at the α-position (C2) to introduce a new substituent, leading to a β-amino-α-substituted acid derivative.

Table 1: Potential Synthetic Routes to Chiral Amines and Amino Acid Derivatives

Starting Material Reagents/Reaction Type Product Class Potential Application
This compound 1. Protection of COOH2. LiAlH₄ or BH₃ reduction3. Mesylation & Azide substitution4. Reduction Chiral 1,2-diamines Ligands, Pharmaceutical intermediates
This compound 1. SOCl₂2. NaN₃ (Curtius Rearrangement) Chiral 1,2-diamines Asymmetric catalysis

Role in Asymmetric Transformations and Stereoselective Reaction Pathways

A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com As a chiral molecule, this compound is an excellent substrate for both types of transformations.

Its inherent chirality can direct the approach of reagents, a concept known as substrate-controlled stereoselectivity. For instance, in a Mannich-type reaction, where an electrophilic imine reacts with the enolate of the propanoic acid, the existing stereocenter at C2 would influence the facial selectivity of the enolate, leading to the preferential formation of one diastereomer. A similar principle is seen in the synthesis of β²-amino acids using an Evans oxazolidinone auxiliary, where the chiral auxiliary directs the stereoselective addition to an achiral acid derivative. orgsyn.org In the case of this compound, the chirality is already part of the main carbon skeleton.

Advanced techniques like crystallization-induced dynamic resolution could potentially be applied. In a related system, (S)-2-bromo-3-phenylpropanoic acid was converted to its (R)-enantiomer with high enantiomeric excess through this process. nih.gov A similar strategy could allow for the isolation of a single, highly pure diastereomer of a this compound derivative.

Table 2: Examples of Stereoselective Reactions

Reaction Type Reagents Stereochemical Principle Potential Outcome with this compound
Aldol Addition LDA, Aldehyde (R-CHO) Substrate-controlled diastereoselection Formation of a new C-C bond and two new stereocenters with a specific, predictable configuration.
Michael Addition Enolate formation, Michael Acceptor Diastereoselective conjugate addition Creation of a γ-functionalized derivative with high diastereomeric purity.

Precursor in the Construction of Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and amino acids are common starting materials for their synthesis. The functional groups of this compound allow for various cyclization strategies to build complex heterocyclic scaffolds.

For example, the acetamido group can be hydrolyzed to the corresponding primary amine, which can then react with a 1,3-dicarbonyl compound in a Paal-Knorr type synthesis to form a substituted pyrrole. Alternatively, conversion of the amide to a thioamide followed by reaction with an α-haloketone (a Hantzsch-type synthesis) could yield a thiazole (B1198619) ring. mdpi.com The synthesis of thiazole derivatives from N-substituted β-alanines has been demonstrated as a viable route to biologically active molecules. mdpi.comnih.gov Given that this compound possesses both a nitrogen nucleophile (or a precursor to one) and a carboxylic acid, it is well-suited for the construction of various nitrogen- and oxygen-containing heterocycles.

Table 3: Potential Heterocyclic Scaffolds from this compound

Heterocyclic Core Synthetic Strategy Key Functional Group Transformation
Thiazole Hantzsch Thiazole Synthesis Amide → Thioamide
Pyrrolidinone Intramolecular Amide Cyclization Reduction of C2-Phenyl to enable cyclization
Dihydropyrimidinone Biginelli-type Reaction Hydrolysis of Amide → Amine, then condensation

Integration into Peptide Chemistry and Peptidomimetic Scaffolds (Focus on chemical synthesis)

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. rsc.org As a derivative of a β-amino acid, this compound is an excellent candidate for creating peptidomimetics. Peptides constructed from β-amino acids (β-peptides) are known to form stable secondary structures (helices, sheets) and are resistant to proteases.

For integration into a peptide sequence, the compound would first need to be appropriately protected, for example, as an Fmoc-protected derivative for use in standard solid-phase peptide synthesis (SPPS). nih.gov The protected amino acid could then be coupled to a growing peptide chain on a solid support. The resulting peptide would contain a β-amino acid residue at a specific position, which can induce a particular secondary structure or act as a recognition element for a biological target.

Furthermore, the core structure can be used as a scaffold to which pharmacophoric groups are attached, mimicking the side chains of natural amino acids but on a more stable, non-natural backbone. rsc.org Heterocycles, for instance, are often used as scaffolds in peptidomimetic design. rsc.org

Contribution to the Synthesis of Complex Molecular Architectures

The true power of this compound as a chiral building block lies in its potential to serve as a starting point for complex molecular architectures. By combining the synthetic transformations discussed—such as stereoselective C-C bond formation, heterocycle synthesis, and peptide coupling—highly elaborate molecules can be constructed.

For example, the phenyl group can be functionalized through electrophilic aromatic substitution to introduce additional complexity and pharmacologically relevant groups. The carboxylic acid can serve as a handle for attachment to polymers or for the formation of esters and amides with other complex fragments. The acetamido group can be modified or used as a key element in cyclization reactions.

This versatility makes it a potential precursor for various classes of molecules, including natural product analogues and novel pharmaceutical agents. For instance, related phenylpropanoic acid derivatives have been used to develop potent GPR40 agonists for treating type 2 diabetes google.com and as key fragments in the synthesis of HIV protease inhibitors. The combination of stereochemical richness and functional group diversity in this compound provides a robust platform for accessing such complex and valuable molecular targets.

Table 4: Summary of Compound Names

Compound Name
This compound
3-amino-2-phenylpropanoic acid
(S)-2-bromo-3-phenylpropanoic acid
Thiazole
Pyrrole
Fmoc (9-fluorenylmethoxycarbonyl)
DIPAMP (1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane)
LDA (Lithium diisopropylamide)
LiAlH₄ (Lithium aluminium hydride)
BH₃ (Borane)
NaN₃ (Sodium azide)

Advanced Spectroscopic and Analytical Techniques for Research on 3 Acetamido 2 Phenylpropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Acetamido-2-phenylpropanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's constitution.

In ¹H NMR spectroscopy of a related compound, 2-phenylpropionic acid, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine proton at the C2 position would be expected to show a distinct chemical shift, coupled to the adjacent methylene (B1212753) protons at C3. The methylene protons would, in turn, appear as a multiplet due to coupling with the C2 proton. The acetyl group's methyl protons would present as a sharp singlet, and the amide proton would exhibit a characteristic chemical shift that can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. For 3-phenylpropanoic acid, the carboxyl carbon appears significantly downfield (around 178 ppm), while the aromatic carbons resonate between 126 and 140 ppm. The aliphatic carbons of the propanoic acid chain have characteristic shifts that are influenced by their proximity to the phenyl and carboxyl groups. For this compound, the presence of the acetamido group at C2 would induce specific shifts in the surrounding carbon atoms, which can be precisely calculated and observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C1'-~138
Phenyl C2'/C6'~7.3~129
Phenyl C3'/C5'~7.2~128
Phenyl C4'~7.2~127
C2~4.8 (dd)~55
C3~3.1 (m)~38
COOH~12.0 (s, br)~175
NH~8.2 (d)-
COCH₃-~170
COCH₃~2.0 (s)~23

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, confirming the molecular formula.

The fragmentation of this compound in an MS experiment would likely proceed through several key pathways. A common fragmentation would be the loss of the carboxyl group as CO₂. Another characteristic fragmentation would involve the cleavage of the bond between C2 and C3, leading to the formation of a stable benzyl (B1604629) cation or related fragments. The acetamido group can also undergo specific cleavages.

In studies of the related 3-phenylpropionic acid, gas chromatography-mass spectrometry (GC-MS) has been used to identify it as a metabolite in various biological systems. nih.gov The mass spectrum of 3-phenylpropionic acid typically shows a molecular ion peak and characteristic fragment ions corresponding to the loss of water, the carboxyl group, and cleavage of the side chain. researchgate.net For this compound, the fragmentation pattern would be more complex due to the presence of the acetamido group, providing a unique fingerprint for its identification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique can unambiguously establish its absolute configuration (R or S) and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

Chiral chromatography is essential for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed with chiral stationary phases (CSPs).

The choice of the chiral stationary phase is critical for achieving separation. For compounds similar to this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have shown great success. For instance, the separation of the enantiomers of a related compound, (S)-2-Acetamido-3-(3-fluorophenyl)propanoate, was achieved using a Chiralcel OD column. mcgill.ca Another study reported the separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid using a reverse-phase HPLC method. sielc.com These examples demonstrate the feasibility of developing a robust chiral separation method for this compound.

The development of such a method is crucial for quality control in any potential synthesis or application, ensuring the desired enantiomer is present in high purity.

Table 2: Example of Chiral HPLC Method for a Related Compound

ParameterValue
ColumnChiralcel OD (250 mm × 4.6 mm)
Mobile PhaseHexane:iPrOH (90:10)
Flow Rate1 mL/min
DetectionUV at 220 nm
Retention Time (S)-enantiomer10.3 min (minor)
Retention Time (R)-enantiomer13.4 min (major)
Data from a study on (S)-2-Acetamido-3-(3-fluorophenyl)propanoate. mcgill.ca

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands. The aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy provides complementary information. In studies of 3-phenylpropionic acid, surface-enhanced Raman scattering (SERS) has been used to study its adsorption on metal surfaces. researchgate.netpsu.edu The Raman spectrum would also show characteristic peaks for the phenyl ring and the propanoic acid side chain. The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of the molecule.

Computational Chemistry and Theoretical Studies of 3 Acetamido 2 Phenylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, have been instrumental in characterizing the electronic structure, reactivity, and energetics of N-acetyl-L-phenylalanine and its derivatives.

Studies on the closely related N-acetyl-phenylalaninylamide (NAPA) have identified several stable conformers, with their relative energies being influenced by the chosen level of theory and basis set. For instance, calculations at the B3LYP/6-31+G(d) and MP2/6-31+G(d) levels have been used to determine the relative energies of different conformers, such as the βLanti, γLgauche+, and γLgauche- forms. researchgate.net These studies reveal the subtle balance of intramolecular forces that govern the molecule's preferred shapes.

The reactivity of the molecule is often investigated by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For NAPA, FMO analysis has been used to understand charge transfer processes, with the HOMO often localized on the peptide backbone and the LUMO on the phenyl ring. scirp.org

The energetics of processes such as microhydration have also been a focus of quantum chemical calculations. The interaction energies with water molecules and the resulting stabilization or destabilization of the conformers have been quantified. scirp.orgscirp.orgresearchgate.net For example, the binding of the first few water molecules to NAPA is typically an exothermic process, indicating favorable intermolecular interactions. scirp.orgscirp.orgresearchgate.net

Table 1: Calculated Relative Energies of NAPA Conformers

Conformer BLYP/6-311G(df,p) (kcal/mol) B3LYP/6-31+G(d) (kcal/mol)
βLanti 0.14 0.00
γLgauche+ 0.00 0.67
γLgauche- 0.26 0.57

Data sourced from computational studies on N-Acetyl-Phenylalanine-NH2 (NAPA). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of 3-Acetamido-2-phenylpropanoic acid over time. By simulating the atomic motions of the molecule, often in the presence of a solvent, MD can reveal the dynamic nature of its structure and interactions. nih.gov

For molecules like N-acetyl-L-phenylalanine, MD simulations can be used to:

Explore Conformational Space: Identify the most populated conformational states and the transitions between them. This provides a more dynamic picture than the static view from quantum chemical calculations.

Analyze Intermolecular Interactions: In solution, the interactions between the solute and solvent molecules are crucial. MD simulations can characterize the hydrogen bonding network and other non-covalent interactions between this compound and surrounding water molecules.

Study Aggregation: At higher concentrations, intermolecular interactions between solute molecules can lead to aggregation. MD simulations can model this process and identify the key interactions driving self-assembly.

While specific MD simulation studies focused solely on this compound are not extensively reported in publicly available literature, the techniques are widely applied to similar biomolecules, providing a robust framework for understanding its dynamic behavior. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict various spectroscopic parameters for this compound, which can then be validated against experimental data. This synergy between theory and experiment is crucial for accurate structural elucidation.

Vibrational Spectroscopy: Theoretical calculations, typically using DFT, can predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimental spectra to specific molecular motions. For the related molecule N-acetyl-L-alanine, DFT calculations have been used to analyze its vibrational spectrum and the influence of intramolecular hydrogen bonding. nih.gov Experimental IR spectra of N-acetyl-L-phenylalanine show characteristic bands for the amide and carboxylic acid groups, which can be compared with theoretical predictions. researchgate.net

NMR Spectroscopy: While the direct quantum chemical prediction of NMR chemical shifts is possible, it is computationally demanding. However, experimental ¹H and ¹³C NMR data for N-acetyl-L-phenylalanine are readily available and serve as a benchmark for validating computationally derived structures. hmdb.cachemicalbook.commagritek.comresearchgate.net The chemical shifts of the protons and carbons are sensitive to the local electronic environment and conformation of the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and thus the UV-visible and circular dichroism (ECD) spectra. For NAPA, TD-DFT calculations have been employed to study the nature of its electronic transitions and the effect of microhydration on its absorption spectra. scirp.orgscirp.org These calculations can help in understanding the photophysical properties of the molecule.

Table 2: Experimental ¹H NMR Chemical Shifts for N-Acetyl-L-phenylalanine in D₂O

Proton Chemical Shift (ppm)
CH₃ (acetyl) 1.89
CH₂ (β-protons) 2.91 (dd), 3.12 (dd)
CH (α-proton) 4.49 (dd)
Phenyl 7.15-7.25 (m)

Data is approximate and sourced from publicly available experimental spectra.

Elucidation of Reaction Pathways and Transition State Modeling

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions involving this compound by allowing for the modeling of reaction pathways and the characterization of transition states.

The study of reaction mechanisms often involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

For instance, computational studies on the racemization of N-acetyl-l-phenylalanine during amidation reactions have proposed a mechanism involving the formation of an azlactone intermediate. mdpi.com The activation barriers for the formation of this intermediate can be calculated to understand the factors that influence the loss of stereochemical purity.

Reaction Mechanisms and Kinetics Involving 3 Acetamido 2 Phenylpropanoic Acid

Mechanistic Investigations of 3-Acetamido-2-phenylpropanoic Acid Formation from Precursors

The formation of this compound primarily occurs through the N-acetylation of the amino acid phenylalanine. This transformation can be achieved through chemical synthesis or enzymatic processes, each with distinct mechanistic pathways.

A common laboratory and industrial method for the synthesis of N-acetylphenylalanine is the reaction of L-phenylalanine with acetic anhydride (B1165640). magritek.com The mechanism of this reaction involves the nucleophilic attack of the amino group of phenylalanine on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate (B1210297) ion as a leaving group, resulting in the formation of the amide bond. The reaction is often carried out in a solvent such as acetic acid. magritek.com Online monitoring of this reaction using NMR spectroscopy has shown that the signal of L-phenylalanine decreases within the first hour, while the signal corresponding to the N-acetylated product increases. magritek.com

Enzymatic synthesis provides a highly specific route to N-acetyl-L-phenylalanine. The enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) catalyzes the transfer of an acetyl group from acetyl-CoA to L-phenylalanine. wikipedia.org The reaction proceeds via a ternary complex between the enzyme, acetyl-CoA, and L-phenylalanine. The mechanism involves the nucleophilic attack of the amino group of L-phenylalanine on the carbonyl carbon of the thioester group of acetyl-CoA, leading to the formation of N-acetyl-L-phenylalanine and coenzyme A (CoA). wikipedia.org This enzymatic process is a key step in the metabolism of phenylalanine in various organisms. hmdb.ca

Another pathway for the formation of N-acetylated amino acids is through the proteolytic degradation of N-acetylated proteins by specific hydrolases. hmdb.ca While not a direct synthesis from a simple precursor, this mechanism contributes to the cellular pool of N-acetyl-L-phenylalanine.

Detailed Mechanisms of Derivatization and Functionalization Reactions

This compound can be further modified through various derivatization and functionalization reactions, primarily targeting its carboxylic acid group.

Esterification: The carboxylic acid moiety of N-acetyl-L-phenylalanine can be esterified to produce versatile intermediates for peptide synthesis. nih.gov One effective method involves the use of Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). The mechanism begins with the activation of the carboxylic acid by the Mukaiyama's reagent to form a highly reactive pyridinium (B92312) ester. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester and the release of 1-methyl-2-pyridone. The reaction is often carried out in the presence of a base, such as 1-methylimidazole, to neutralize the generated acid. nih.govresearchgate.net

Amidation: The formation of amides from N-acetyl-L-phenylalanine is another important derivatization. Coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly employed. The mechanism involves the activation of the carboxyl group of N-acetyl-L-phenylalanine by TBTU to form an active ester. This is facilitated by a base, such as DIPEA (N,N-Diisopropylethylamine) or pyridine (B92270), which deprotonates the carboxylic acid. mdpi.com The activated ester then readily reacts with an amine nucleophile to form the corresponding amide. A hypothesized mechanism suggests that the carboxylate attacks the imide carbonyl carbon of TBTU, releasing the benzotriazole (B28993) N-oxide anion, which then forms a more reactive HOBt ester, facilitating the aminolysis. mdpi.com

Stereoselective Reaction Pathways and Stereocontrol Mechanisms

The stereochemistry at the α-carbon of this compound is crucial for its biological activity. Consequently, stereoselective synthesis and resolution methods are of significant interest.

Enzymatic Kinetic Resolution: A highly effective method for obtaining enantiomerically pure forms of N-acetylphenylalanine is through enzymatic kinetic resolution. This process relies on the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture.

Acylase I: Acylase I from porcine kidney or Aspergillus species is widely used for the enantioselective hydrolysis of racemic N-acetyl-DL-phenylalanine. The enzyme specifically catalyzes the deacetylation of the L-enantiomer (N-acetyl-L-phenylalanine) to L-phenylalanine, leaving the D-enantiomer (N-acetyl-D-phenylalanine) unreacted. The resulting L-phenylalanine and unreacted N-acetyl-D-phenylalanine can then be separated. acs.org

Serine Proteases: Serine proteases of microbial origin can be used for the stereoselective hydrolysis of racemic N-acetyl-phenylalanine methyl esters. These enzymes selectively convert the N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, while the N-acetyl-D-phenylalanine methyl ester remains unchanged. google.comgoogle.com The products can then be separated based on their different chemical properties.

Crystallization-Induced Chiral Inversion: An alternative stereoselective approach involves the chiral inversion of a precursor. For instance, (S)-2-bromo-3-phenylpropanoic acid, which can be derived from L-phenylalanine, can be converted to its (R)-enantiomer through a crystallization-induced dynamic resolution. acs.org This process involves the use of a chiral amine, such as (R)-bornylamine, which forms diastereomeric salts. Under specific conditions, an equilibrium is established between the two diastereomers in solution, while one diastereomer selectively crystallizes, driving the equilibrium towards its formation. The resulting enantiomerically enriched (R)-2-bromo-3-phenylpropanoic acid can then be converted to (S)-2-acetylthio-3-phenylpropanoic acid, a related compound. acs.org

Racemization during Derivatization: It is important to note that some derivatization reactions can lead to racemization. For example, the TBTU-mediated amidation of N-acetyl-L-phenylalanine has been shown to cause significant racemization, particularly in the presence of excess base like DIPEA. mdpi.com The proposed mechanism for racemization involves the base-promoted deprotonation of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which can be protonated from either face to give a mixture of enantiomers. The extent of racemization can be influenced by the choice of base, with pyridine showing less racemization compared to DIPEA. mdpi.com

Kinetic Studies and Catalytic Effects in Transformations Involving the Compound

Kinetic studies provide valuable insights into the rates and mechanisms of reactions involving this compound.

The N-acetylation of L-phenylalanine with acetic anhydride has been monitored in real-time using NMR spectroscopy. magritek.com The reaction progress can be followed by integrating the signals corresponding to the reactant and the product over time. Such studies allow for the determination of reaction rates and can be used to optimize reaction conditions. For example, monitoring the reaction revealed that the addition of acetic anhydride leads to a dilution of the reaction mixture, which can be quantified. magritek.com

The kinetics of the unassisted transport of N-acetyl-phenylalanine-amide across lipid bilayers have been investigated using a parallel artificial membrane permeation assay (PAMPA). The rate of transport was found to be dependent on the lipid composition and the pH of the environment. For example, at physiological temperature (310 K) and neutral pH, the time constant for transport across a 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) membrane was approximately 6 hours, while for a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) membrane, it was about 3 hours. nih.govnsf.gov

Precursors and Structural Analogues of 3 Acetamido 2 Phenylpropanoic Acid

Synthesis and Synthetic Utility of Key Precursors

The efficient construction of the 3-acetamido-2-phenylpropanoic acid scaffold relies on versatile and readily accessible precursors. The primary routes involve derivatives of phenylpropanol and β-phenylalanine, among other strategic starting materials.

Phenylpropanol (C₉H₁₂O) and its derivatives are fundamental building blocks in organic synthesis. atamanchemicals.com Industrially, phenylpropanol is often produced through reactions involving propene derivatives. atamanchemicals.com Synthetic routes in the laboratory can yield specific isomers, such as 1-phenyl-1-propanol (B1198777) or 2-phenylpropanol. For instance, 1-phenyl-1-propanol can be synthesized from bromobenzene (B47551) and propionaldehyde, or via the hydrogenation of phenethyl ketone. chemicalbook.com The synthesis of 2-phenylpropanol can be achieved through the hydrogenation of 2-methyl-2-phenyl-3-hydroxypropanal. prepchem.com

A significant synthetic challenge lies in the stereospecific synthesis of substituted 1-phenylpropane derivatives. acs.org For example, the reduction of 2-amino-3-ethoxypropiophenone hydrochloride with sodium borohydride (B1222165) or through catalytic hydrogenation yields the erythro-2-amino-3-ethoxy-1-phenyl-1-propanol as a single product. In contrast, reduction of the acetylated version, 2-acetamido-3-ethoxypropiophenone, results in a mixture of threo and erythro diastereomers. acs.org These phenylpropanol derivatives, containing amino and hydroxyl functionalities, are valuable precursors that can be chemically manipulated through oxidation, substitution, and acylation reactions to form the target acetamido acid structure.

β-Phenylalanine and its derivatives (β-PAD) are crucial precursors for biologically active molecules and serve as direct antecedents to the target compound. nih.gov While aromatic amino acids like phenylalanine are typically essential amino acids obtained from dietary sources, synthetic pathways are vital for producing their isomers and derivatives for chemical and pharmaceutical applications. wikipedia.orgyoutube.com

The industrial synthesis of β-PAD can be accomplished through methods like the Rodionow-Johnson reaction. nih.gov An alternative approach involves the use of β-phenylpyruvic acid, an immediate precursor to phenylalanine, which can be converted to the amino acid. nih.gov A particularly relevant process for generating the N-acetylated backbone is the amidocarbonylation of phenylacetaldehyde. In this reaction, phenylacetaldehyde, acetamide, and synthesis gas react in the presence of a dicobalt octacarbonyl catalyst and a rhodium co-catalyst to produce N-acetyl-β-phenylalanine, which can then be converted to β-phenylalanine. google.com This method highlights a direct route to an N-acetylated phenylpropanoic acid structure, closely related to the target molecule.

Several other starting materials provide alternative synthetic pathways. Cinnamaldehyde can be hydrogenated to 3-phenylpropanal, which is then oxidized to 3-phenylpropionic acid. google.com This provides a basic C3-phenyl backbone that requires subsequent amination and acetylation.

Another key intermediate is 2-phenylpropionic acid. Its synthesis can be achieved through methods such as the mono-c-methylation of arylacetonitriles using dimethyl carbonate, followed by hydrolysis of the resulting 2-phenylpropionitrile. orgsyn.orggoogle.com A highly relevant synthetic strategy for introducing the acetamido group involves a Mannich-type reaction on a related scaffold. For example, the reaction of the titanium enolate of N-(3-phenylpropionyl)oxazolidinone with an electrophile generated from benzyl (B1604629) isopropoxymethyl carbamate (B1207046) yields a β-amino acid derivative, demonstrating a method for C-N bond formation at the desired position. orgsyn.org These varied intermediates and reactions provide a flexible toolbox for the synthesis of this compound.

Design and Synthesis of Structural Analogues

The development of structural analogues of this compound is driven by the need to explore structure-activity relationships. This involves creating homologues, isosteres, and derivatives with modified phenyl rings.

Homologues, which differ by one or more methylene (B1212753) groups (-CH₂-), and isosteres, where an atom or group of atoms is replaced by another with similar physical or chemical properties, are commonly synthesized. For example, acyl hydrazone derivatives of 3-(4, 5-diphenyl-1, 3- oxazole-2-yl) propionic acid represent homologues of aryl propionic acids. humanjournals.com

A notable example of isosteric replacement involves the synthesis of 2-phenylpropionic acid derivatives where the acetamido group is substituted with various heterocyclic thioethers. A general synthetic scheme for these compounds starts with the synthesis of 2-(4-(bromomethyl)phenyl) propionic acid, which is then reacted with different heterocyclic thiols. This approach has been used to create a series of analogues with a triazole or tetrazole ring linked via a thio-methyl group to the phenyl ring at the para position. nih.gov The characterization data for some of these isosteres are presented below.

CompoundDescriptionYield (%)Melting Point (°C)Reference
6a2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid77154.2–156.3 nih.gov
6c2-(4-(((1H-1,2,4-Triazol-3-yl)thio)methyl)phenyl)propanoic acid85Liquid nih.gov
6d2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid81Liquid nih.gov
6e2-(4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acid82Liquid nih.gov

Modifying the substituents on the phenyl ring is a common strategy for creating analogues. Various synthetic methods allow for the introduction of a wide range of functional groups. For instance, a series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives with substitutions on either the phenyl or benzoyl ring have been synthesized by reacting substituted phenylacetates with diethyl oxalate, followed by hydrolysis and reaction with substituted benzaldehydes. mdpi.com

CompoundDescriptionYield (%)Melting Point (°C)Reference
3a(Z)-3-phenyl-2-(4-methylbenzoyl)propenoic acid38156-158 mdpi.com
3i(Z)-3-(3-methoxyphenyl)-2-(4-methylbenzoyl)propenoic acid20125-127 mdpi.com
3n(Z)-3-(4-chlorophenyl)-2-(4-methoxybenzoyl)propenoic acid21167-168 mdpi.com
1a2-[(3,4,5-Triphenyl)phenyl]acetic acid27198 mdpi.com

Analogues with Varied N-Acyl Groups

The primary precursor for the synthesis of this compound and its N-acyl analogues is 3-amino-2-phenylpropanoic acid . This starting material can be prepared through various synthetic routes, including the resolution of racemic mixtures or stereoselective synthesis to obtain the desired enantiomer.

Below is a table of representative N-acyl analogues of this compound and their immediate precursors.

Analogue NameN-Acyl GroupPrecursor 1Precursor 2
N-Propionyl-3-amino-2-phenylpropanoic acidPropionyl3-Amino-2-phenylpropanoic acidPropionyl chloride or Propionic anhydride (B1165640)
N-Butyryl-3-amino-2-phenylpropanoic acidButyryl3-Amino-2-phenylpropanoic acidButyryl chloride or Butyric anhydride
N-Benzoyl-3-amino-2-phenylpropanoic acidBenzoyl3-Amino-2-phenylpropanoic acidBenzoyl chloride or Benzoic anhydride
N-Phenylacetyl-3-amino-2-phenylpropanoic acidPhenylacetyl3-Amino-2-phenylpropanoic acidPhenylacetyl chloride

Comparative Synthetic Methodologies and Reactivity Profiles of Analogues

The synthesis of N-acyl analogues of 3-amino-2-phenylpropanoic acid generally follows well-established procedures for the N-acylation of amino acids. However, the choice of methodology can be influenced by the nature of the acyl group and the desired purity of the final product.

A common and efficient method for preparing N-benzoyl derivatives of amino acids utilizes the Schotten-Baumann reaction, where an amino acid is treated with benzoyl chloride in the presence of a weak base like sodium bicarbonate. This method is often carried out in a biphasic system or in a green, recyclable catalyst like polyethylene (B3416737) glycol (PEG-400) to control the exothermic nature of the reaction and improve yields. For instance, the synthesis of (S)-2-(benzamido)-3-phenylpropanoic acid has been reported with high yields using such methods. ijirset.com Other peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also be employed, particularly for more complex acylations. scielo.org.mx

The synthesis of the parent compound, (2S)-2-acetamido-3-phenylpropanoic acid, has been achieved starting from L-phenylalanine. google.com This involves the protection of the amino group as an acetamide, which can then be further modified. A similar strategy can be envisioned for other N-acyl analogues, starting from the corresponding N-acylated L-phenylalanine.

The following interactive data table summarizes and compares the synthetic methodologies for different N-acyl analogues.

AnalogueSynthetic MethodReagentsTypical YieldKey Considerations
N-Acetyl-3-amino-2-phenylpropanoic acid Acetylation of 3-amino-2-phenylpropanoic acidAcetic anhydride, Base (e.g., NaHCO₃)HighThe reaction is typically straightforward and high-yielding under standard conditions.
N-Propionyl-3-amino-2-phenylpropanoic acid Propionylation of 3-amino-2-phenylpropanoic acidPropionyl chloride or Propionic anhydride, BaseGood to HighPropionyl chloride is more reactive and may require careful control of temperature and pH.
N-Benzoyl-3-amino-2-phenylpropanoic acid Schotten-Baumann reaction or Peptide couplingBenzoyl chloride and NaHCO₃, or Benzoic acid and EDAC/DMAPHighThe use of PEG-400 can be an effective green alternative to traditional solvents. ijirset.com

The reactivity of these N-acyl analogues is influenced by the nature of the N-acyl substituent. The electronic properties of the acyl group can affect the acidity of the carboxylic acid proton and the nucleophilicity of the amide nitrogen. For example, an electron-withdrawing group on a benzoyl ring would be expected to increase the acidity of the carboxylic acid and potentially make the amide bond more susceptible to hydrolysis under basic conditions.

The steric bulk of the N-acyl group can also play a significant role in the reactivity of the molecule. A bulkier acyl group may hinder the approach of reagents to the carboxylic acid or other reactive sites on the molecule. This steric hindrance can be a critical factor in enzyme-catalyzed reactions or in the formation of derivatives.

While extensive comparative studies on the reactivity profiles of a wide range of N-acyl-3-amino-2-phenylpropanoic acid analogues are not widely documented, general principles of organic reactivity suggest that the variation of the N-acyl group provides a valuable tool for fine-tuning the chemical and biological properties of this important class of compounds. The reactivity of N-acyl amino acids is a broad field of study, with implications in areas such as peptide synthesis, where side reactions like O-N intramolecular acyl migration in serine or threonine-containing peptides are a known concern. nih.gov The principles governing such reactions would also apply to these β-amino acid derivatives.

Future Directions and Emerging Research Avenues for 3 Acetamido 2 Phenylpropanoic Acid Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

The development of new and improved methods for synthesizing 3-Acetamido-2-phenylpropanoic acid and its analogs is a cornerstone of advancing its chemical utility. While traditional methods exist, the focus is shifting towards strategies that offer higher yields, greater stereoselectivity, and more environmentally benign reaction conditions.

Future research in this area will likely concentrate on:

Catalytic Asymmetric Synthesis: Exploring novel chiral catalysts to enable the direct and highly enantioselective synthesis of specific stereoisomers of this compound. This is crucial as the biological activity of chiral molecules is often dependent on their specific 3D arrangement.

Biocatalysis: Utilizing enzymes as catalysts for the synthesis of this compound and its derivatives. Enzymes can offer unparalleled selectivity and operate under mild conditions, aligning with the principles of green chemistry.

Development of Advanced Derivatization and Functionalization Strategies

The true potential of this compound lies in its capacity to be chemically modified. The carboxylic acid and amide functionalities, along with the phenyl ring, provide multiple points for derivatization, opening up a vast chemical space for exploration.

Key areas for future development include:

Targeted Functionalization of the Phenyl Ring: Developing selective methods to introduce a wide range of functional groups onto the phenyl ring. This could involve advanced catalytic cross-coupling reactions or direct C-H activation techniques, allowing for the fine-tuning of the molecule's electronic and steric properties.

Modification of the Amide and Carboxylic Acid Groups: Exploring novel reagents and reaction conditions for the transformation of the amide and carboxylic acid moieties into other functional groups. This could lead to the synthesis of esters, amides with different substituents, nitriles, and other derivatives with unique chemical reactivity and potential applications.

Click Chemistry Approaches: Employing "click" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions, to conjugate this compound to other molecules of interest, such as polymers, biomolecules, or nanoparticles.

Unveiling New Applications in Complex Chemical Synthesis and Materials Science

The unique structural features of this compound and its derivatives make them attractive building blocks for the construction of more complex molecules and advanced materials.

Emerging applications are anticipated in:

Peptidomimetics and Foldamers: Using this compound as a constrained amino acid surrogate to design and synthesize peptidomimetics and foldamers with well-defined three-dimensional structures. These molecules can mimic the structure and function of natural peptides and proteins, with potential applications in drug discovery and biotechnology.

Novel Polymer Synthesis: Incorporating this compound derivatives as monomers in polymerization reactions to create new polymers with tailored properties. The phenyl ring and the amide group can influence the polymer's thermal stability, mechanical strength, and self-assembly behavior.

Supramolecular Chemistry and Self-Assembling Materials: Designing derivatives of this compound that can self-assemble into well-ordered supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. These materials could find applications in areas like drug delivery, sensing, and catalysis.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis

The convergence of chemistry with advanced technologies is revolutionizing the way chemical synthesis is performed. The integration of flow chemistry, automation, and artificial intelligence (AI) holds immense promise for accelerating the discovery and optimization of synthetic routes for this compound and its derivatives.

Future research will likely involve:

Automated Synthesis Platforms: Developing automated systems that can perform multi-step syntheses of this compound derivatives in a continuous flow manner. mit.eduyoutube.com These platforms can enable high-throughput screening of reaction conditions and rapid library synthesis. mit.eduyoutube.com

Machine Learning for Reaction Optimization: Utilizing machine learning algorithms to analyze large datasets of reaction outcomes and predict the optimal conditions for a given transformation. youtube.com This can significantly reduce the time and resources required for process development. youtube.com

AI-Driven Discovery of Novel Synthetic Routes: Employing AI tools to retrospectively analyze the structure of this compound and propose novel and efficient synthetic pathways that may not be apparent to human chemists.

Expanding Computational Understanding for Predictive Chemical Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. By providing insights into the electronic structure, reactivity, and intermolecular interactions of molecules, computational methods can guide the design of new derivatives of this compound with desired properties.

Key areas for future computational investigation include:

Q & A

Q. What are the common synthetic routes for preparing 3-Acetamido-2-phenylpropanoic acid and its derivatives?

A multi-step synthesis strategy is typically employed. This involves protecting the amino group (e.g., using benzyloxycarbonyl or acetyl groups) followed by coupling with phenylpropanamido derivatives. Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate amide bond formation. Reaction parameters like solvent polarity (dichloromethane or tetrahydrofuran) and temperature (0–25°C) are optimized to enhance yield and purity. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional groups. High-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight. For derivatives with fluorinated or iodinated substituents, elemental analysis and X-ray crystallography may be used to resolve structural ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Systematic optimization via design of experiments (DoE) is recommended. Key variables include solvent choice (e.g., DMF for polar intermediates), temperature gradients (e.g., −20°C for sensitive intermediates), and reagent stoichiometry. For example, excess coupling reagents (1.2–1.5 equivalents) improve amidation efficiency. Kinetic studies using in-situ Fourier-transform infrared (FTIR) spectroscopy can track reaction progress in real time .

Q. What strategies resolve contradictions in reported solubility or reactivity data for structurally similar acetamido-phenylpropanoic acid derivatives?

Comparative solubility studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) can isolate substituent effects (e.g., fluoro vs. cyano groups). For reactivity discrepancies, control experiments with isotopically labeled analogs (e.g., deuterated solvents) help identify kinetic isotope effects. Computational modeling (DFT calculations) predicts electronic influences of substituents on reaction pathways .

Q. How does stereochemistry at the α-carbon influence the biological activity of this compound analogs?

Enantiomers often exhibit divergent binding affinities to biological targets. Chiral HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. In vitro assays (e.g., enzyme inhibition) paired with molecular docking studies (using software like AutoDock Vina) correlate stereochemistry with activity. For example, (R)-enantiomers of fluorinated analogs show higher selectivity for kinase targets .

Q. What protocols ensure the stability of this compound during storage and experimental use?

Stability is maintained by storing the compound at 2–8°C in airtight, moisture-free containers with desiccants. Accelerated stability studies (40°C/75% relative humidity for 4 weeks) assess degradation pathways. For pH-sensitive derivatives, buffered solutions (pH 6–8) minimize hydrolysis. Periodic HPLC analysis monitors degradation products like free phenylalanine or acetamide .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, HRMS) with databases like NIST Chemistry WebBook to confirm structural assignments .
  • Contradiction Handling : Use meta-analysis frameworks to reconcile conflicting literature data, prioritizing peer-reviewed studies with full experimental disclosure.
  • Advanced Characterization : For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, though it requires high-purity samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.